molecular formula C15H20ClNO5 B13106728 1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate

1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate

Cat. No.: B13106728
M. Wt: 329.77 g/mol
InChI Key: IBXSVLQCZKVAEC-UHFFFAOYSA-N
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Description

1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate (CAS 1956335-68-4) is a chemical compound with the molecular formula C15H20ClNO5 and a molecular weight of 329.78 . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Structurally, this molecule is an oxalate salt of a ketone-substituted phenyl ring system featuring a tert-butylamino methyl group. This combination of a hydrophobic tert-butyl group and a basic amine is a common motif in the development of pharmacologically active compounds and can be valuable for modulating the physicochemical properties of a molecule, such as its solubility and stability . The oxalate counterion may also influence the compound's crystallization and handling characteristics. Compounds with similar structural features, particularly those incorporating a Schiff base intermediate, have been identified as important ligands in coordination chemistry and are frequently investigated for their potential to form stable complexes with transition metals . These complexes have shown effective applications in various fields of scientific research, including ion recognition and the development of luminescent materials . Researchers may find this compound useful as a synthetic intermediate or building block in the development of novel chemical entities for materials science or biological investigation.

Properties

Molecular Formula

C15H20ClNO5

Molecular Weight

329.77 g/mol

IUPAC Name

1-[4-[(tert-butylamino)methyl]-2-chlorophenyl]ethanone;oxalic acid

InChI

InChI=1S/C13H18ClNO.C2H2O4/c1-9(16)11-6-5-10(7-12(11)14)8-15-13(2,3)4;3-1(4)2(5)6/h5-7,15H,8H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

IBXSVLQCZKVAEC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)CNC(C)(C)C)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Formation of the Ethanone Intermediate

The ethanone portion, 1-(4-chlorophenyl)ethanone, is commonly prepared by Friedel-Crafts acylation of chlorobenzene derivatives with acetyl chloride or acetic anhydride in the presence of Lewis acids such as aluminum chloride. Alternative methods include microwave-assisted acylation under ionic liquid conditions to improve yields and reduce reaction times.

Example Reaction Conditions:

Step Reagents & Conditions Yield (%) Notes
Friedel-Crafts acylation 4-chlorobenzene + acetyl chloride, AlCl3 catalyst, reflux, 3-5 h 70-80 Conventional method, requires moisture control
Microwave-assisted acylation 4-chlorobenzene + acid anhydride + yttrium(III) triflate, ionic liquid, 100°C, 10 min 79 Green chemistry approach, rapid and efficient

Source: Adapted from green chemistry microwave-assisted acylation protocols

Introduction of the tert-Butylamino Methyl Group

The tert-butylamino methyl substituent is introduced via reductive amination or nucleophilic substitution on a suitable aldehyde or halomethyl intermediate.

  • Reductive amination: Reaction of 4-chloroacetophenone with tert-butylamine in the presence of reducing agents (e.g., sodium triacetoxyborohydride) under mild conditions.
  • Nucleophilic substitution: Using 4-(chloromethyl)-2-chlorophenyl ethanone intermediates reacted with tert-butylamine.

These methods afford the desired amine-substituted ethanone with high regioselectivity.

Formation of the Oxalate Salt

The final step involves salt formation by reaction of the amine-containing ethanone with oxalic acid or oxalyl chloride to yield the oxalate salt.

  • Typically, the free base is dissolved in an appropriate solvent (ethanol, methanol).
  • Oxalic acid is added slowly under stirring at controlled temperature (0-25°C).
  • The salt precipitates upon cooling and is purified by recrystallization.

This step stabilizes the compound and enhances its physicochemical properties for further applications.

Representative Experimental Procedure

Step Procedure Description
1 Dissolve 1 mmol of 1-(4-chlorophenyl)ethanone in ethanol (5 mL).
2 Add 1 mmol of tert-butylamine dropwise with stirring at room temperature for 2 h to form the amine intermediate.
3 Add sodium triacetoxyborohydride (1.2 mmol) slowly to the reaction mixture and stir for 6 h at room temperature.
4 Quench reaction with water, extract with ethyl acetate, dry over MgSO4, and concentrate under reduced pressure.
5 Dissolve residue in ethanol, add equimolar oxalic acid solution slowly at 0-5°C.
6 Stir for 1 h, cool to 0°C, filter precipitated oxalate salt, wash with cold ethanol, and dry under vacuum.

Yields typically range from 65-85% depending on reaction scale and purification methods.

Analytical Data and Research Findings

  • Purity and Structure Confirmation: Characterization by NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirms the presence of tert-butylamino, chlorophenyl, ethanone, and oxalate moieties.
  • Crystallography: Single-crystal X-ray diffraction studies reveal the molecular conformation and hydrogen bonding in the oxalate salt form, confirming the salt formation and molecular packing.
  • Reaction Optimization: Microwave-assisted methods and ionic liquids have been shown to reduce reaction times and improve yields in similar ethanone preparations.
  • Reactivity Considerations: The presence of the chlorophenyl group allows for further functionalization via electrophilic aromatic substitution or cross-coupling reactions, enabling derivatization for pharmaceutical applications.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Yield Range (%) Advantages
Ethanone core synthesis Friedel-Crafts acylation Acetyl chloride, AlCl3, reflux 70-80 Well-established, scalable
Ethanone core synthesis Microwave-assisted acylation Acid anhydride, yttrium triflate, ionic liquid, 100°C ~79 Rapid, green chemistry, high efficiency
tert-Butylamino methyl addition Reductive amination tert-Butylamine, NaBH(OAc)3, ethanol 65-85 Mild conditions, selective amine formation
Oxalate salt formation Salt formation with oxalic acid Oxalic acid, ethanol, 0-5°C >80 Stabilizes compound, enhances purity

Chemical Reactions Analysis

Types of Reactions

1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate has various applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-((tert-Butylamino)methyl)-2-chlorophenyl)ethanone oxalate involves its interaction with specific molecular targets and pathways. The tert-butylamino group may interact with receptors or enzymes, leading to modulation of biological processes. The chlorophenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

(a) 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride (CAS 253-369-7)
  • Molecular Formula : C₁₂H₁₇Cl₃N₂O
  • Key Differences: Contains 3,5-dichloro and 4-amino substituents vs. 2-chloro and 4-(tert-butylaminomethyl) in the target compound. The amino group at the 4-position increases polarity, while the tert-butylaminomethyl group in the target compound introduces steric bulk. Hydrochloride salt vs. oxalate salt: The latter may offer superior crystallinity or pH-dependent solubility .
(b) 1-(2-Chlorophenyl)ethanone (CAS 2142-68-9)
  • Molecular Formula : C₈H₇ClO
  • Key Differences: Lacks the 4-(tert-butylaminomethyl) group, resulting in lower molecular weight (154.59 g/mol vs. ~350 g/mol for the oxalate salt). Simpler structure with only a 2-chloro substituent; used as a precursor in pesticide synthesis .
(c) Hydroxyacetophenone Derivatives (e.g., CAS 50317-52-7, 151340-06-6)
  • Molecular Formula : C₉H₉ClO₃
  • Key Differences: Hydroxy and methoxy substituents replace the tert-butylaminomethyl group, altering hydrogen-bonding capacity. Melting points range from 97–110°C, suggesting higher crystallinity compared to the oxalate salt (data unavailable) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Salt Form Melting Point (°C)
Target Compound (Oxalate) C₁₃H₁₆ClNO·C₂H₂O₄ ~350 (estimated) 2-Cl, 4-(tert-butylaminomethyl) Oxalate Not reported
1-(4-Amino-3,5-dichlorophenyl)-...* C₁₂H₁₇Cl₃N₂O 311.63 3,5-Cl, 4-NH₂, tert-butylamino Hydrochloride Not reported
1-(2-Chlorophenyl)ethanone C₈H₇ClO 154.59 2-Cl None ~20–25 (liquid)
[5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone C₉H₉ClO₃ 200.62 5-Cl, 2-OH, 3-CH₂OH None 97–98

*Hydrochloride salt of a structurally similar compound .

Structural Analogues with Pharmacological Moieties

  • The target compound lacks this extended pharmacophore .

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